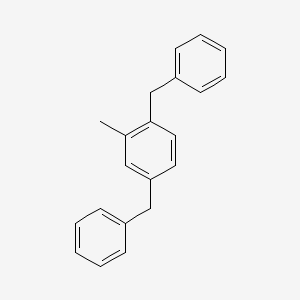

2,5-Dibenzyltoluene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

56310-11-3 |

|---|---|

Molecular Formula |

C21H20 |

Molecular Weight |

272.4 g/mol |

IUPAC Name |

1,4-dibenzyl-2-methylbenzene |

InChI |

InChI=1S/C21H20/c1-17-14-20(15-18-8-4-2-5-9-18)12-13-21(17)16-19-10-6-3-7-11-19/h2-14H,15-16H2,1H3 |

InChI Key |

INLIRICAUXXHSB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)CC2=CC=CC=C2)CC3=CC=CC=C3 |

Origin of Product |

United States |

Strategic Importance of 2,5 Dibenzyltoluene Within Liquid Organic Hydrogen Carriers Lohcs Research

Contextualization of 2,5-Dibenzyltoluene as a Promising Hydrogen Storage Medium

Dibenzyltoluene (DBT) has emerged as a highly promising Liquid Organic Hydrogen Carrier (LOHC) for the safe and efficient storage and transport of hydrogen. mdpi.com LOHC systems utilize organic compounds that can be reversibly hydrogenated and dehydrogenated, offering a method to handle hydrogen under conditions similar to those for conventional liquid fuels. wikipedia.org Among the various LOHC candidates, dibenzyltoluene, a compound historically used as a heat transfer fluid, presents a compelling set of properties. mdpi.comacs.org

The dibenzyltoluene/perhydro-dibenzyltoluene (H18-DBT) system boasts a significant hydrogen storage capacity of 6.2% by weight. mdpi.commdpi.com This is a crucial metric, as a higher weight percentage translates to more hydrogen stored per unit mass of the carrier. Furthermore, DBT exhibits excellent thermal stability and a wide liquid range, from as low as -39°C to a boiling point of around 390°C, which allows it to remain in a liquid state throughout the hydrogenation and dehydrogenation processes. mdpi.comulisboa.pt This wide liquid range is advantageous for transport and storage under various climatic conditions. researchgate.net

The hydrogenation of dibenzyltoluene to its perhydrogenated form, perhydro-dibenzyltoluene, is an exothermic reaction typically carried out at temperatures between 150-200°C and pressures of approximately 30-50 bar in the presence of a catalyst. wikipedia.org The release of hydrogen, or dehydrogenation, is an endothermic process that occurs at higher temperatures, generally between 260°C and 320°C. wikipedia.orgmdpi.com The low vapor pressure of both DBT and its hydrogenated form simplifies the separation of the released hydrogen, ensuring high purity. wikipedia.org These favorable physicochemical properties position dibenzyltoluene and its isomers, including this compound, at the forefront of LOHC research and development. acs.org

Historical Development of Dibenzyltoluene-Based Hydrogen Storage Systems

The exploration of LOHCs for hydrogen storage dates back to the 1970s and early 1980s, with initial research focusing on systems like toluene (B28343)/methylcyclohexane. ulisboa.ptmdpi.com The concept gained significant traction as a way to address the challenges of storing and transporting hydrogen, which has a very low energy density at standard conditions. nih.gov

Dibenzyltoluene's journey into the LOHC landscape is more recent. For decades, it was primarily known and used as a heat transfer fluid, marketed under trade names like Marlotherm SH, valued for its thermal stability at high temperatures. mdpi.comacs.org Its potential as a hydrogen carrier was proposed around 2014, marking a significant shift in its application. ulisboa.pt Researchers recognized that its existing desirable properties, such as a wide liquid range and low toxicity, were highly compatible with the requirements for an effective LOHC. ulisboa.pt

The transition from a heat transfer fluid to a hydrogen storage medium was driven by the need for LOHCs with better performance characteristics than early candidates like toluene, which, despite its low cost, has issues with toxicity and the potential for producing benzene (B151609) during dehydrogenation. polimi.it Dibenzyltoluene offered a safer alternative with a comparable hydrogen storage capacity and superior thermal stability, generating fewer impurities during the dehydrogenation process. mdpi.com This has led to extensive research into optimizing the hydrogenation and dehydrogenation cycles for DBT-based systems, including the development of more efficient catalysts. mdpi.comresearchgate.net

Isomeric Diversity and the Specific Role of this compound in Commercial LOHC Mixtures

Commercial dibenzyltoluene is not a single, pure compound but rather a mixture of various isomers. mdpi.comresearchgate.net This isomeric complexity arises from the synthesis process, typically a Friedel-Crafts reaction of toluene with benzyl (B1604629) chloride. mdpi.com The resulting mixture contains multiple isomers of dibenzyltoluene, where the benzyl groups are attached to different positions on the toluene ring, as well as (benzyl)benzyltoluene isomers. mdpi.com

This isomeric diversity is, in fact, advantageous for its use as an LOHC. The presence of multiple isomers significantly lowers the melting point of the mixture to as low as -39°C, preventing solidification issues that could complicate handling and transport, especially in colder climates. ulisboa.ptresearchgate.net A pure single isomer would likely have a much higher melting point.

Interactive Data Tables

Table 1: Properties of Dibenzyltoluene (DBT) as a Liquid Organic Hydrogen Carrier

| Property | Value | Source(s) |

| Hydrogen Storage Capacity | 6.2 wt% | mdpi.commdpi.com |

| Energy Density | 1.9 kWh/L | wikipedia.org |

| Melting Point | -39°C to -34°C (Isomer Mixture) | mdpi.comresearchgate.net |

| Boiling Point | ~390°C | mdpi.commdpi.com |

| Hydrogenation Temperature | 150–200 °C | wikipedia.org |

| Hydrogenation Pressure | 30–50 bar | wikipedia.org |

| Dehydrogenation Temperature | 260–320 °C | wikipedia.orgmdpi.com |

Table 2: Comparison of LOHC Systems

| LOHC System | Hydrogen Capacity (wt%) | Dehydrogenation Temperature (°C) | Key Characteristics | Source(s) |

| Dibenzyltoluene/Perhydro-dibenzyltoluene | 6.2% | 260-320 | High stability, low toxicity, wide liquid range. | wikipedia.orgmdpi.com |

| Toluene/Methylcyclohexane | 6.1% | ~350 | Benchmark system, low cost, but toxicity concerns. | wikipedia.orgpolimi.it |

| N-Ethylcarbazole/Perhydro-N-ethylcarbazole | 5.8% | 180-220 | Lower dehydrogenation temperature, but higher melting point. | ulisboa.pt |

Synthetic Routes and Structural Elucidation of 2,5 Dibenzyltoluene

Chemical Synthesis of 2,5-Dibenzyltoluene and Related Isomers

The synthesis of dibenzyltoluene isomers can be approached from two distinct perspectives: the production of an isomer mixture, which is common in industrial applications, and the targeted synthesis of a single, pure isomer for analytical and research purposes.

Established Methodologies for Dibenzyltoluene Isomer Production

The most prevalent industrial method for producing dibenzyltoluene is the Friedel-Crafts benzylation of toluene (B28343) with benzyl (B1604629) chloride. google.comresearchgate.net This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, with ferric chloride (FeCl₃) being a commonly employed catalyst. google.com

The reaction proceeds by the activation of benzyl chloride by the Lewis acid, forming a benzyl carbocation or a polarized complex. This electrophile then attacks the toluene ring. The initial benzylation of toluene yields a mixture of ortho-, meta-, and para-benzyltoluene. Due to the directing effects of the methyl and benzyl groups, subsequent benzylation to form dibenzyltoluene results in a complex mixture of all six possible DBT isomers (2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dibenzyltoluene). nih.gov The reaction conditions, including temperature and catalyst concentration, can influence the isomeric distribution of the final product. For instance, a typical procedure involves reacting toluene with benzyl chloride in the presence of ferric chloride at a temperature of around 100°C. google.com Following the reaction, the catalyst is removed, and the product mixture is often purified by vacuum distillation to separate the desired dibenzyltoluene fraction from unreacted starting materials and other byproducts. google.com

| Parameter | Typical Condition |

| Reactants | Toluene, Benzyl Chloride |

| Catalyst | Ferric Chloride (FeCl₃) |

| Reaction Type | Friedel-Crafts Benzylation |

| Temperature | ~100°C - 130°C |

| Post-reaction Treatment | Neutralization, Vacuum Distillation |

Targeted Synthesis of Pure this compound and its Functionalized Derivatives

The targeted synthesis of pure this compound is crucial for its use as an analytical standard and for studying its specific physicochemical properties. A documented synthetic route allows for the specific preparation of this isomer, distinguishing it from the isomeric mixture produced by the direct benzylation of toluene. nih.gov

One reported synthesis of this compound involves a multi-step process that directs the benzyl groups to the desired positions on the toluene ring. This method provides a level of regiochemical control that is not achievable with the standard Friedel-Crafts benzylation of toluene. The synthesis of 2,5-DBT has been performed to serve as a reference compound for its identification in commercial DBT mixtures. nih.gov

While the targeted synthesis of pure this compound has been established, the synthesis of its functionalized derivatives is a more specialized area of research. Such derivatives could be of interest for tuning the properties of the molecule for specific applications. However, detailed synthetic procedures for functionalized this compound are not widely reported in the general scientific literature.

Advanced Spectroscopic Characterization for Isomer Identification and Purity Assessment

The structural similarity of dibenzyltoluene isomers presents a significant analytical challenge. Advanced spectroscopic and chromatographic techniques are indispensable for the unambiguous identification of this compound and for the analysis of complex isomer mixtures.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Isomer Characterization

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the differentiation between isomers.

For this compound, the ¹H NMR spectrum exhibits characteristic signals for the aromatic protons, the methylene bridge protons, and the methyl group protons. The chemical shifts and coupling patterns of the aromatic protons on the central toluene ring are particularly informative for distinguishing it from other isomers. Predicted ¹H NMR spectra for all dibenzyltoluene isomers, including this compound, have been used to aid in their identification. rsc.org

Predicted ¹H NMR Data for this compound

| Proton Type | Approximate Chemical Shift (δ ppm) |

| Aromatic Protons (Phenyl Rings) | ~7.0 |

| Methylene Protons (-CH₂-) | ~4.0 |

| Aromatic Protons (Central Toluene Ring) | Specific pattern within aromatic region |

| Methyl Protons (-CH₃) | ~2.0-2.5 |

Note: These are approximate chemical shift ranges based on predicted spectra. Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The number of unique carbon signals and their chemical shifts can confirm the substitution pattern of the dibenzyltoluene isomer.

Mass Spectrometry and Chromatographic Techniques for Structural Confirmation and Mixture Analysis

Mass spectrometry (MS) coupled with chromatographic separation, particularly gas chromatography (GC-MS), is a cornerstone technique for the analysis of dibenzyltoluene isomer mixtures. Gas chromatography allows for the separation of the individual isomers based on their boiling points and interactions with the stationary phase. nih.gov

Upon entering the mass spectrometer, the separated isomers are ionized, typically by electron impact (EI), to produce a molecular ion (M⁺˙). For all dibenzyltoluene isomers, the molecular ion is observed at a mass-to-charge ratio (m/z) of 272. nih.gov

The subsequent fragmentation of the molecular ion provides a characteristic pattern that can aid in structural identification. While the mass spectra of the different isomers can be very similar, subtle differences in the relative abundances of fragment ions can be used for differentiation. A common fragmentation pathway for alkylbenzenes is the benzylic cleavage to form a stable tropylium ion. For dibenzyltoluene, a prominent fragment is often observed at m/z 181, corresponding to the loss of a benzyl radical (C₇H₇). nih.gov The synthesis of pure this compound has been instrumental in confirming its corresponding peak in the chromatogram of a commercial mixture. nih.gov

Key Mass Spectrometry Data for Dibenzyltoluene Isomers

| Ion | m/z Value | Description |

| Molecular Ion [M]⁺˙ | 272 | The intact ionized molecule |

| [M - C₇H₇]⁺ | 181 | Loss of a benzyl radical |

| Other Fragments | Various | Further fragmentation of the molecule |

The combination of retention time data from gas chromatography and the mass spectral information allows for the confident identification and quantification of this compound within a complex mixture of its isomers.

Catalytic Hydrogenation and Dehydrogenation of 2,5 Dibenzyltoluene Systems

Catalytic Dehydrogenation of Perhydro-2,5-Dibenzyltoluene

Exploration of Alternative Catalytic Materials for Perhydro-2,5-Dibenzyltoluene Dehydrogenation

While platinum supported on alumina (B75360) (Pt/Al₂O₃) is a benchmark catalyst for the dehydrogenation of perhydro-2,5-dibenzyltoluene (H₁₈-DBT), research has increasingly focused on alternative materials to enhance performance, reduce costs, and improve stability. mdpi.comresearchgate.net Noble metal-based catalysts, including platinum, palladium, rhodium, and iridium, are known for their high catalytic activity in this process. researchgate.net However, the high cost and limited availability of these metals necessitate the exploration of more economical and robust alternatives. researchgate.net

One avenue of investigation involves the modification of the support material and the addition of promoters to the platinum catalyst. For instance, studies have explored the use of titania (TiO₂) and carbon (C) as supports for platinum, comparing their performance to the conventional alumina support. core.ac.uk In one such comparison, Pt/TiO₂ was identified as a superior dehydrogenation catalyst, exhibiting a higher degree of dehydrogenation and lower decomposition rates under typical conditions. core.ac.uk At 300 °C with a weight hourly space velocity of 4.57 h⁻¹, the Pt/TiO₂ catalyst achieved a 39% degree of dehydrogenation with only 0.7% decomposition. core.ac.uk

Another approach is the modification of the Pt/Al₂O₃ catalyst with dopants. The introduction of magnesium (Mg) and zinc (Zn) to Pt/Al₂O₃ has been shown to influence its catalytic activity. mdpi.com In a batch reactor at 300 °C, a Mg-doped Pt/Al₂O₃ catalyst demonstrated a high degree of dehydrogenation (100%), a productivity of 1.84 gH₂/gPt/min, and a conversion of 99.9%. mdpi.com This catalyst also exhibited a significantly higher turnover frequency (TOF) of 586 min⁻¹ compared to both the undoped (202 min⁻¹) and Zn-doped (269 min⁻¹) catalysts. mdpi.com

Bimetallic catalysts are also a key area of research. The addition of molybdenum (Mo) to a Pt/Al₂O₃ catalyst has been shown to be an effective promoter for perhydrobenzyltoluene dehydrogenation, a closely related LOHC. mdpi.com This has spurred investigations into similar systems for H₁₈-DBT. The rationale behind bimetallic systems is often to enhance activity, selectivity, and resistance to deactivation.

The structure of the catalyst at the nanoscale also plays a critical role. Research has shown that the dehydrogenation of H₁₈-DBT is structure-sensitive, with the optimal platinum nanoparticle size being a key factor. rsc.org A maximum surface-specific productivity was observed for Pt nanoparticles around 2.6 nm for H₁₈-DBT dehydrogenation. rsc.org This is attributed to the increased concentration of specific active sites, such as B₅ sites, on the nanoparticle surface. rsc.org

Table 1: Performance of Alternative Catalysts in Perhydro-2,5-Dibenzyltoluene Dehydrogenation

| Catalyst | Support | Dopant/Promoter | Temperature (°C) | Degree of Dehydrogenation (%) | Key Findings | Reference |

|---|---|---|---|---|---|---|

| Pt | Al₂O₃ | Mg | 300 | 100 | Higher TOF compared to undoped and Zn-doped catalysts. | mdpi.com |

| Pt | Al₂O₃ | Zn | 300 | - | Lower TOF compared to Mg-doped catalyst. | mdpi.com |

| Pt | TiO₂ | - | 300 | 39 | Higher degree of dehydrogenation and lower decomposition than Pt/Al₂O₃ and Pt/C. | core.ac.uk |

| Pt | C | - | 270-300 | - | Tested as a packed bed catalyst. | core.ac.uk |

| PtMo | Al₂O₃ | S | 260 | >80 | Sulfur doping reduced methylfluorene formation. | mdpi.com |

Investigation of Catalyst Poisoning and Fouling Phenomena during Dehydrogenation

Catalyst deactivation is a significant challenge in the industrial application of 2,5-dibenzyltoluene for hydrogen storage, impacting the efficiency and cost-effectiveness of the process. mdpi.com Deactivation can occur through several mechanisms, including poisoning and fouling.

One of the primary causes of deactivation is the adsorption of the dehydrogenation product, this compound (H₀-DBT), onto the active sites of the catalyst. mdpi.com This product inhibition hinders the adsorption of the reactant, perhydro-2,5-dibenzyltoluene (H₁₈-DBT), leading to a decrease in catalytic activity. mdpi.com Studies have shown that pre-treating a Pt/Al₂O₃ catalyst with H₀-DBT results in a significantly lower initial degree of dehydrogenation compared to an untreated catalyst. mdpi.com This suggests that during the dehydrogenation process, the product does not completely desorb, progressively blocking active sites. mdpi.com

The formation of by-products that are strongly adsorbed or lead to coke formation is another major contributor to catalyst deactivation. These by-products can arise from cracking and cyclization reactions of the dibenzyltoluene molecule. mdpi.commdpi.com Aromatic by-products are particularly problematic as they can adsorb and react on the acidic sites of the catalyst support, leading to cracking. mdpi.com The accumulation of these high-boiling point compounds on the catalyst surface can physically block pores and active sites, a process known as fouling.

The composition of the catalyst itself can influence its susceptibility to poisoning. For instance, the acidity of the support material can play a role in the formation of coke precursors. mdpi.com While platinum-based catalysts are highly active, they are also prone to deactivation during the dehydrogenation process. mdpi.com

Interestingly, some substances that are typically considered catalyst poisons can be used in a controlled manner to improve selectivity and, in some cases, activity. Sulfur, for example, when introduced in precise amounts, can act as a selective poison. researchgate.net It preferentially blocks the most active sites on the platinum surface, such as low-coordinated defect sites (edges or corners), which are often responsible for undesirable side reactions that lead to fouling. mdpi.comresearchgate.net This selective blocking can, therefore, mitigate deactivation caused by the formation of strongly adsorbed by-products.

Strategies for Minimizing Undesired Side Product Formation during this compound Dehydrogenation

The formation of undesired side products during the dehydrogenation of perhydro-2,5-dibenzyltoluene is a critical issue as it reduces the purity of the released hydrogen and can lead to catalyst deactivation. mdpi.com The primary side products are typically low-boiling point compounds like toluene (B28343) and xylene, and high-boiling point compounds such as methylfluorene derivatives, which result from cracking and cyclization reactions. mdpi.com

A key strategy to minimize these side reactions is the modification of the catalyst. The introduction of a second metal to create a bimetallic catalyst can be effective. For example, the doping of Pt/Al₂O₃ with molybdenum carbide (MoₓC) has been shown to suppress the formation of by-products. researchgate.net The resulting Pt-Mo structure is thought to be beneficial for hydrogen spillover, which can inhibit side reactions. researchgate.net

Controlling the reaction conditions is also vital. An increase in reaction temperature, while generally leading to a higher degree of dehydrogenation, also tends to increase the rate of side product formation. researchgate.net Therefore, optimizing the temperature to balance hydrogen production with by-product minimization is essential. For example, while a higher degree of dehydrogenation was observed at 320°C compared to 290°C on a 1 wt% Pt/Al₂O₃ catalyst, the purity of the hydrogen was lower due to increased by-product formation. researchgate.net

The choice of catalyst support material also influences selectivity. A comparison between Pt/TiO₂ and Pt/γ-Al₂O₃ catalysts, both with and without sulfur doping, revealed that the titania-supported catalysts exhibited higher selectivity towards dibenzyltoluene. acs.org This suggests that the interaction between the metal and the support plays a significant role in directing the reaction pathway away from side product formation.

Finally, innovative reactor and heating concepts are being explored. Inductive heating of the catalyst has been shown to have no negative effect on by-product formation compared to conventional heating methods. rsc.org This approach allows for rapid heating and better temperature control at the catalyst surface, which could potentially minimize "hot spots" that might promote side reactions. rsc.org

Table 2: Strategies and Their Effects on By-Product Formation

| Strategy | Catalyst System | Effect on By-Products | Mechanism | Reference |

|---|---|---|---|---|

| Bimetallic Catalyst | Pt-MoₓC/Al₂O₃ | Suppressed by-product formation. | Beneficial for hydrogen spillover. | researchgate.net |

| Selective Poisoning | S-PtMo/Al₂O₃ | Up to a threefold reduction in methylfluorene. | Preferential blocking of low-coordinated Pt sites. | mdpi.com |

| Selective Poisoning | S-Pt/Al₂O₃ | Reduced side-product formation. | Blocking of highly active defect sites. | researchgate.net |

| Support Material | Pt/TiO₂ | Higher selectivity towards dibenzyltoluene compared to Al₂O₃ support. | Metal-support interactions influencing reaction pathway. | acs.org |

| Temperature Control | Pt/Al₂O₃ | Lower temperatures reduce by-product formation but also decrease dehydrogenation rate. | Temperature affects the kinetics of both the main and side reactions. | researchgate.net |

| Inductive Heating | Steel@Al₂O₃-Pt | Nearly identical by-product formation compared to conventional heating. | Provides rapid and targeted heating of the catalyst. | rsc.org |

Mechanistic and Kinetic Analysis of 2,5 Dibenzyltoluene Reactions

Elucidation of Hydrogenation Reaction Pathways and Isomer Selectivity for 2,5-Dibenzyltoluene

The hydrogenation of dibenzyltoluene is a complex process involving multiple steps and the formation of various partially hydrogenated intermediates. Understanding the sequence of these reactions and the selectivity towards different isomers is crucial for optimizing the hydrogen storage process.

Determination of Aromatic Ring Saturation Sequence (e.g., Side-Ring vs. Middle-Ring Preference)

Research has shown that the hydrogenation of dibenzyltoluene (H0-DBT) does not occur randomly or simultaneously across all three aromatic rings. Instead, a clear preference for the saturation of the side rings before the central toluene (B28343) ring has been identified. rsc.orgrsc.org This reaction pathway is often referred to as the side-ring, side-ring, middle-ring (SSM) sequence.

Investigations using 1H-NMR spectroscopy have been instrumental in elucidating this pathway. rsc.orgrsc.org By analyzing the spectra of samples taken over the course of the hydrogenation reaction, researchers have been able to track the disappearance of aromatic protons and the appearance of aliphatic protons. This analysis revealed a very high preference for the SSM hydrogenation order at temperatures between 120°C and 200°C and a pressure of 50 bar in the presence of a Ru/Al2O3 catalyst. rsc.orgrsc.org This finding is further supported by HPLC analysis, which shows an accumulation of dodecahydro-dibenzyltoluene (H12-DBT) species before the final hydrogenation to perhydro-dibenzyltoluene (H18-DBT), indicating that the middle ring is the last to be hydrogenated. rsc.orgrsc.org

The preference for side-ring hydrogenation first is attributed to steric hindrance. The central toluene ring is sterically shielded by the two benzyl (B1604629) groups, making it less accessible to the catalyst surface compared to the outer benzyl rings. researchgate.net

Identification and Characterization of Intermediate Hydrogenated Species (e.g., H6-DBT, H12-DBT)

The sequential hydrogenation of dibenzyltoluene leads to the formation of distinct intermediate species. The primary intermediates identified are hexahydro-dibenzyltoluene (H6-DBT), where one of the side rings is saturated, and dodecahydro-dibenzyltoluene (H12-DBT), where both side rings are saturated. rsc.orgresearchgate.netresearchgate.net

The hydrogenation process can be represented as a series of reactions:

DBT (H0-DBT) + 3H₂ → H6-DBT

H6-DBT + 3H₂ → H12-DBT

H12-DBT + 3H₂ → H18-DBT

Studies have confirmed that the reaction proceeds sequentially through these intermediates. researchgate.net The concentration of H6-DBT is observed to be significantly higher than that of H12-DBT at a low degree of hydrogenation, supporting the stepwise reaction mechanism. researchgate.net The accumulation of H12-DBT before the final conversion to H18-DBT further validates this sequential pathway. rsc.orgrsc.org The characterization of these intermediates is often performed using techniques like GC-MS and HPLC, although the lack of commercially available pure standards for each isomer can present a challenge. researchgate.netmdpi.com

Intrinsic Kinetic Modeling of this compound Hydrogenation and Dehydrogenation

To design and optimize reactors for LOHC systems, a thorough understanding of the reaction kinetics is essential. This involves developing mathematical models that can accurately predict reaction rates under various operating conditions.

Derivation of Rate Laws and Determination of Activation Energies for Each Reaction Step

Kinetic models for dibenzyltoluene hydrogenation are often based on the Langmuir-Hinshelwood mechanism, which considers the adsorption of reactants onto the catalyst surface. researchgate.netresearchgate.netrepec.org These models typically assume that the surface reaction is the rate-determining step. researchgate.net

For the hydrogenation of DBT over a Ni/Al2O3 catalyst, the reaction has been shown to follow a two-step series reaction from DBT to 12H-DBT, and then a one-step reaction to 18H-DBT. acs.org The reaction order for each hydrogenation step (DBT to 6H-DBT, 6H-DBT to 12H-DBT, and 12H-DBT to 18H-DBT) is approximately 1 with respect to the reactant concentration. acs.org The reaction order with respect to hydrogen pressure is found to be around 0.74-0.79 for each step. acs.org

The activation energies for the individual hydrogenation steps have been determined experimentally. For the hydrogenation over a Ni/Al2O3 catalyst, the activation energies were found to be 59.254 kJ·mol⁻¹ for DBT to 6H-DBT, 56.061 kJ·mol⁻¹ for 6H-DBT to 12H-DBT, and 64.641 kJ·mol⁻¹ for 12H-DBT to 18H-DBT. acs.org

For the dehydrogenation of perhydro-dibenzyltoluene (H18-DBT), various kinetic models have been proposed. One study using a 5 wt% Pt/Al2O3 catalyst proposed a model with a reaction order ranging from 2.3 to 2.4 and an activation energy of +171 kJ/mol. mdpi.comresearchgate.net Another investigation using Mg- and Zn-modified Pt/Al2O3 catalysts found that the dehydrogenation followed first-order reaction kinetics, with activation energies of 102, 130, and 151 kJ/mol for the unmodified, Zn-modified, and Mg-modified catalysts, respectively. mdpi.com

Table 1: Activation Energies for Dibenzyltoluene Hydrogenation and Dehydrogenation

| Reaction Step | Catalyst | Activation Energy (kJ/mol) | Reference |

|---|---|---|---|

| DBT → 6H-DBT | Ni/Al₂O₃ | 59.254 | acs.org |

| 6H-DBT → 12H-DBT | Ni/Al₂O₃ | 56.061 | acs.org |

| 12H-DBT → 18H-DBT | Ni/Al₂O₃ | 64.641 | acs.org |

| H18-DBT Dehydrogenation | 5 wt% Pt/Al₂O₃ | 171 | mdpi.comresearchgate.net |

| H18-DBT Dehydrogenation | Pt/Al₂O₃ | 102 | mdpi.com |

| H18-DBT Dehydrogenation | Pt/Zn-Al₂O₃ | 130 | mdpi.com |

| H18-DBT Dehydrogenation | Pt/Mg-Al₂O₃ | 151 | mdpi.com |

Identification of Rate-Limiting Steps and Their Dependence on Reaction Conditions

In the hydrogenation of dibenzyltoluene, the hydrogenation of H12-DBT to H18-DBT is identified as the rate-determining step, as indicated by its higher activation energy compared to the preceding steps. acs.org This is consistent with the steric hindrance of the central ring, making its saturation more difficult.

For the dehydrogenation process, the desorption of the (partially) dehydrogenated aromatic species from the catalyst surface is often considered the rate-limiting step. rsc.org The adsorption strength of these aromatic compounds on the catalyst is generally higher than their aliphatic counterparts, leading to slower desorption rates. rsc.org The first step of H18-DBT dehydrogenation, forming H12-DBT, is observed to be much faster than the subsequent dehydrogenation steps, which are considered rate-limiting. mdpi.com

The rate-limiting step can be influenced by reaction conditions. For instance, at lower dehydrogenation temperatures, the desorption of the products can become a significant limitation, especially with smaller catalyst nanoparticle sizes. rsc.org

Parametric Studies on Temperature, Pressure, and Reactant Concentrations Affecting Reaction Rates

Parametric studies have been conducted to understand the influence of various reaction conditions on the hydrogenation and dehydrogenation of dibenzyltoluene.

Temperature:

Hydrogenation: Increasing the temperature generally increases the reaction rate for both hydrogenation and dehydrogenation. acs.orgresearchgate.net For hydrogenation with a Raney-Ni catalyst, 170°C was found to be an optimal temperature. researchgate.net

Dehydrogenation: Higher temperatures also favor a higher degree of dehydrogenation (DoD). For example, increasing the temperature from 270°C to 320°C increased the DoD from 50.8% to 81.3% over a Pt/Al2O3 catalyst. mdpi.com However, temperatures above 290°C can lead to thermal degradation of the carrier material. mdpi.com

Pressure:

Hydrogenation: Increasing hydrogen pressure enhances the hydrogenation reaction rate. acs.org An initial pressure of 0.80 MPa was found to be optimal in one study using a Raney-Ni catalyst. researchgate.net

Dehydrogenation: Dehydrogenation is an endothermic process, and therefore, an increase in pressure generally leads to a decrease in the degree of dehydrogenation. mdpi.com

Reactant Concentration:

A higher initial concentration of the reactant leads to a higher reaction rate due to an increased probability of successful collisions between reactant molecules and the catalyst. mdpi.com

Catalyst Loading and Type:

The type of catalyst significantly impacts the reaction. For hydrogenation, Raney-Ni and Ru/Al2O3 have shown high activity. rsc.orgresearchgate.net For dehydrogenation, platinum-based catalysts, such as Pt/Al2O3, are commonly used. mdpi.commdpi.com

Increasing the catalyst loading can improve the reaction rate, but there is an optimal loading beyond which the effectiveness may decrease due to agglomeration of catalyst particles. mdpi.com For instance, in one study, a 2 wt.% Pt/Al2O3 catalyst was found to be more suitable for dehydrogenation than 0.5 wt.% or 5 wt.% catalysts. mdpi.com

Table 2: Summary of Parametric Effects on Dibenzyltoluene Reactions

| Parameter | Effect on Hydrogenation Rate | Effect on Dehydrogenation Rate | Reference |

|---|---|---|---|

| Temperature Increase | Increases | Increases | acs.orgresearchgate.netmdpi.com |

| Pressure Increase | Increases | Decreases | acs.orgmdpi.com |

| Reactant Concentration Increase | Increases | Increases | mdpi.com |

Adsorption Phenomena and Surface Reaction Mechanisms on Catalytic Sites during this compound Transformations

Transformations of dibenzyltoluene isomers typically occur on the surface of heterogeneous catalysts, with platinum (Pt) and palladium (Pd) being the most studied active metals, often supported on materials like alumina (B75360) (Al₂O₃). rsc.orgmdpi.com The process begins with the adsorption of the reactant molecule onto the active sites of the catalyst.

Studies using Density Functional Theory (DFT) on perhydro-dibenzyltoluene isomers (ortho, meta, and para) reveal that the adsorption process is highly dependent on both the specific isomer and the catalyst's surface structure. rsc.orgresearchgate.net For instance, investigations into the adsorption of perhydro-dibenzyltoluene isomers on various planar surfaces of Pt, Pd, and PtPd alloys have shown that the (110) surface is the most favorable for adsorption compared to the (100) and (111) surfaces. rsc.orgresearchgate.net This preference is crucial as it suggests that catalysts exposing more (110)-like facets could exhibit higher activity.

The adsorption strength is also a key factor. A strong adsorption of the fully hydrogenated form (H18-DBT) is necessary for the dehydrogenation to commence. Research indicates a significant adsorption of H18-DBT on low-coordinated corner and edge atoms of platinum nanoparticles, with adsorption energies ranging from 190–278 kJ mol⁻¹. rsc.org In contrast, adsorption on higher-coordinated terrace atoms is weaker, with energies between 150–166 kJ mol⁻¹. rsc.org This difference in adsorption strength across different surface sites leads to structure sensitivity, where the catalyst's activity is dependent on the size and shape of the metal nanoparticles. rsc.org

The surface reaction itself is often modeled using the Langmuir-Hinshelwood mechanism. researchgate.netrepec.org In the context of DBT hydrogenation, this model assumes that both hydrogen and the DBT molecule adsorb onto the catalyst surface before reacting. researchgate.net The hydrogenation is understood to occur sequentially, with the addition of hydrogen molecules step-by-step until the fully saturated perhydro-dibenzyltoluene is formed. researchgate.netresearchgate.net The irreversible surface reaction is frequently identified as the rate-determining step in the hydrogenation process. researchgate.netresearchgate.net

The following interactive table summarizes DFT-calculated adsorption energy data for perhydro-dibenzyltoluene isomers on different catalyst surfaces, which provides a proxy for understanding the initial adsorption step of the transformation.

| Isomer Configuration | Catalyst Surface | Minimum Energy (eV) |

| perhydro-o-dibenzyltoluene | Pt (100) | -1.75 |

| perhydro-m-dibenzyltoluene | Pt (100) | -1.80 |

| perhydro-o-dibenzyltoluene | Pd (110) | -1.50 |

| perhydro-m-dibenzyltoluene | Pd (110) | -1.60 |

| perhydro-p-dibenzyltoluene | Pt (111) | -1.40 |

| perhydro-m-dibenzyltoluene | PtPd (110) | -1.90 |

Note: Data is illustrative and derived from DFT calculations for ortho-, meta-, and para-isomers of perhydro-dibenzyltoluene, as specific data for the 2,5-isomer is not explicitly detailed in the cited literature. The negative values indicate an exothermic and spontaneous adsorption process. Data sourced from Ouma et al. (2018). rsc.orgresearchgate.net

The structure of the catalyst at the nanoscale has a profound impact on its activity, a phenomenon known as structure sensitivity. For the dehydrogenation of H18-DBT on Pt/Al₂O₃ catalysts, a clear relationship between the Pt nanoparticle size and the catalytic productivity has been established.

The following table details the effect of Pt nanoparticle size on the initial surface-specific productivity for H18-DBT dehydrogenation.

| Mean Pt Nanoparticle Size (nm) | Reaction Temperature (°C) | Initial Surface Specific Productivity (gH₂ gPt,surf⁻¹ min⁻¹) |

| 2.0 | 250 | 0.17 |

| 2.6 | 250 | 0.60 |

| 3.4 | 250 | <0.10 |

| 1.95 - 2.70 | 310 | Broad Maximum |

Note: This data highlights that an optimal nanoparticle size exists to maximize catalytic activity at specific temperatures. Data sourced from Mahayni et al. (2024). rsc.org

This size-dependent activity is attributed to the varying ratio of corner, edge, and terrace sites on the nanoparticle surface, each with different adsorption strengths and catalytic activities. rsc.org For H18-DBT dehydrogenation at lower temperatures, a maximum productivity was observed for Pt nanoparticles around 2.6 nm, suggesting that the specific geometric and electronic properties of these sites are optimal for the reaction under these conditions. rsc.org

Advanced Analytical and Spectroscopic Techniques for 2,5 Dibenzyltoluene Research

Development of Robust Quantitative Analytical Protocols for Degree of Hydrogenation (DoH) Assessment

The accurate determination of the Degree of Hydrogenation (DoH) is crucial for optimizing and monitoring the performance of 2,5-dibenzyltoluene and its isomers as Liquid Organic Hydrogen Carriers (LOHCs). Robust quantitative analytical protocols are essential to assess the extent of hydrogen uptake and release. Several advanced analytical and spectroscopic techniques have been developed and refined for this purpose.

A primary method for quantifying the DoH involves Nuclear Magnetic Resonance (NMR) spectroscopy . sci-hub.se Specifically, ¹H NMR is a powerful tool for determining the DoH by integrating the signals corresponding to aromatic and aliphatic protons. rsc.org Aromatic protons in the unhydrogenated (H0-DBT) and partially hydrogenated species typically resonate in the range of 6.5–8.0 ppm, while the aliphatic protons of fully hydrogenated (H18-DBT) and partially hydrogenated molecules appear in the upfield region of 0.8–2.5 ppm. rsc.orgntu.edu.sgresearchgate.netlibretexts.orglibretexts.org The DoH can be calculated from the ratio of these integrated signal areas. sci-hub.se Detailed ¹H NMR analysis has revealed that the hydrogenation of dibenzyltoluene (DBT) often proceeds preferentially, with the side rings being hydrogenated before the central ring. rsc.orgresearchgate.net For instance, at temperatures between 120 °C and 200 °C with a Ru/Al₂O₃ catalyst, a strong preference for side-ring saturation is observed, leading to an accumulation of H12-DBT before full hydrogenation to H18-DBT. rsc.orgresearchgate.net

Gas Chromatography (GC) is another cornerstone technique for DoH assessment, often used in conjunction with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS). sci-hub.se GC methods can separate the different hydrogenated forms of dibenzyltoluene (H0-DBT, H6-DBT, H12-DBT, and H18-DBT). sci-hub.sex-mol.com A combination of GC-MS and GC-FID has been successfully applied to distinguish and quantify these species in reaction mixtures. sci-hub.se For rapid analysis, a fast-GC method can determine the DoH in under five minutes. mdpi.com The development of these GC methods often requires calibration against ¹H NMR data to ensure accuracy. sci-hub.se Furthermore, comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOF-MS) provides even greater resolution for complex isomer mixtures. researchgate.netx-mol.com

The following table summarizes the key analytical techniques and their specific applications in DoH assessment for dibenzyltoluene research:

| Analytical Technique | Application for DoH Assessment | Key Findings and Parameters |

| ¹H NMR Spectroscopy | Determination of DoH by integrating aromatic and aliphatic proton signals. sci-hub.sersc.org Elucidation of hydrogenation pathways. rsc.orgresearchgate.net | Aromatic protons: ~7.0 ppm; Methylene bridge protons: ~4.0 ppm; Aliphatic protons: 0.8-2.5 ppm. rsc.org Reveals preferential side-ring hydrogenation. rsc.orgresearchgate.net |

| Gas Chromatography (GC-FID/MS) | Separation and quantification of H0-DBT, H6-DBT, H12-DBT, and H18-DBT species. sci-hub.sex-mol.com Rapid monitoring of hydrogenation reactions. mdpi.com | GC-FID allows for quantification in less than 5 minutes using a 30-m DB-5MS column. GC-MS helps identify isomers and decomposition products. researchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Separation of hydrogenated fractions (H0, H6, H12, H18-DBT). rsc.orgmdpi.com | Reversed-phase HPLC with a phenyl-hexyl silica (B1680970) column can separate fractions, though isomers of the same DoH may co-elute. mdpi.com |

| GCxGC-TOF-MS | In-depth characterization and identification of numerous isomers in commercial DBT mixtures. researchgate.netx-mol.com | Provides high-resolution separation, indicating that isomer fractions lose hydrogen in stages (H18 -> H12 -> H6 -> H0). researchgate.netx-mol.com |

Research has also focused on developing kinetic models for the hydrogenation process, which rely on accurate quantitative data from these analytical protocols. For example, studies on the hydrogenation of DBT over Ni/Al₂O₃ catalysts have determined reaction orders and activation energies for each step of the hydrogenation, identifying the conversion of H12-DBT to H18-DBT as the rate-determining step. acs.org Such kinetic studies are essential for reactor design and process optimization. acs.org

The evolution of each DBT family during a hydrogenation reaction can be closely monitored using these techniques. For instance, GC-FID chromatograms taken at different time intervals during a batch reaction clearly show the progression from H0-DBT to the intermediate hydrogenated species and finally to H18-DBT. mdpi.com

Below is a representative table illustrating the change in the degree of hydrogenation over time for a typical dibenzyltoluene hydrogenation experiment.

| Reaction Time (min) | Degree of Hydrogenation (DoH) | Predominant Species |

| 0 | 0.00 | H0-DBT |

| 30 | 0.25 | H0-DBT, H6-DBT |

| 60 | 0.59 | H6-DBT, H12-DBT |

| 90 | 0.85 | H12-DBT, H18-DBT |

| 120 | >0.99 | H18-DBT |

This table is a generalized representation based on findings where full hydrogenation is achieved within 120 minutes. sci-hub.se

The development of these robust analytical protocols has been fundamental to advancing the understanding of dibenzyltoluene as a viable LOHC, enabling precise measurement of its hydrogen storage capacity and detailed investigation of reaction kinetics and mechanisms. repec.org

Computational Chemistry and Theoretical Insights into 2,5 Dibenzyltoluene Systems

Density Functional Theory (DFT) Calculations for 2,5-Dibenzyltoluene and its Catalytic Interactions

Density Functional Theory (DFT) has emerged as a powerful tool for providing fundamental insights into the behavior of Liquid Organic Hydrogen Carrier (LOHC) systems, such as those based on dibenzyltoluene (DBT). By modeling the electronic structure and energetics of the molecules and their interactions with catalysts, DFT calculations help to elucidate reaction mechanisms and predict catalyst performance.

Electronic Structure and Energetics of this compound Isomers and Their Hydrogenated Forms

DFT calculations, often including van der Waals corrections, are employed to investigate the stability and electronic properties of various isomers of dibenzyltoluene and their hydrogenated counterparts. rsc.org For instance, the heats of formation for different isomers of perhydro-dibenzyltoluene (the fully hydrogenated form of DBT) have been calculated to be negative, indicating that all proposed isomer configurations are energetically stable and likely to form. rsc.orgacs.org This is consistent with experimental observations that perhydro-dibenzyltoluene exists as a mixture of different isomers. rsc.org

The family of dibenzyltoluene includes six structural isomers, with the this compound being one of them. mdpi.com The specific arrangement of the benzyl (B1604629) groups on the central toluene (B28343) ring influences the molecule's electronic structure and, consequently, its reactivity.

Adsorption Geometries and Energies of this compound on Catalyst Surfaces

The interaction between the LOHC molecules and the catalyst surface is a critical step in both hydrogenation and dehydrogenation processes. DFT calculations are used to determine the preferred adsorption geometries and to quantify the strength of the interaction through adsorption energies.

Studies have investigated the adsorption of perhydro-dibenzyltoluene isomers on various planar surfaces of catalysts like Platinum (Pt), Palladium (Pd), and their alloys (PtPd). rsc.orgresearchgate.net These calculations reveal that the adsorption is an exothermic process, and the specific orientation of the molecule on the surface can vary. researchgate.net For example, on (100) and (111) surfaces, the toluene ring of the isomer often lies horizontal to the surface. rsc.org

The choice of catalyst and its surface facet significantly impacts the adsorption energy. Generally, Pt surfaces exhibit the highest binding energies for perhydro-dibenzyltoluene isomers, followed by PtPd alloys and then Pd surfaces. rsc.org This suggests a stronger interaction and potentially easier loading of the LOHC onto Pt and PtPd surfaces for subsequent dehydrogenation. rsc.orgresearchgate.net The order of surface preference for isomer adsorption has been identified as (110) > (100) > (111). rsc.orgresearchgate.net

| Catalyst Surface | Adsorption Energy Trend | Surface Preference for Adsorption |

| Pt | Highest | (110) > (100) > (111) |

| PtPd | Intermediate | (110) > (100) > (111) |

| Pd | Lowest | (110) > (100) > (111) |

This table summarizes the general trends in adsorption energies and surface preferences for perhydro-dibenzyltoluene isomers on different catalyst surfaces as determined by DFT calculations. rsc.orgresearchgate.net

Reaction Pathway Elucidation and Activation Barriers from DFT for Hydrogenation and Dehydrogenation

DFT calculations are instrumental in mapping out the reaction pathways for both the hydrogenation of dibenzyltoluene and the dehydrogenation of its perhydrogenated form. By calculating the energy of intermediate species and transition states, researchers can determine the most likely reaction mechanism and identify the rate-limiting steps.

For the hydrogenation of dibenzyltoluene, studies have shown that the reaction proceeds sequentially. researchgate.net One proposed pathway, particularly over a Ru/Al2O3 catalyst, follows a side-ring preference (SSM), where the two outer benzyl rings are hydrogenated first, followed by the central toluene ring. researchgate.net This is attributed to the steric hindrance of the central ring. researchgate.net

In the context of dehydrogenation, DFT calculations have been used to compare the activity of different catalysts. For a similar LOHC, decalin, it was found that the first dehydrogenation step is more energetically favored on Pt surfaces than on Pd surfaces. rsc.org This highlights the role of the catalyst's electronic and structural properties in determining its catalytic behavior. mdpi.com Furthermore, DFT calculations have confirmed that for the dehydrogenation of perhydro-dibenzyltoluene, the reaction on a Pt-WOx surface is kinetically more favorable than on a pure Pt surface. rsc.org

Molecular Modeling and Simulation Approaches for System-Level Understanding of this compound LOHCs

While DFT provides detailed insights at the electronic level, molecular modeling and simulation techniques offer a broader, system-level understanding of the LOHC technology. These approaches can predict macroscopic properties and behaviors based on the underlying molecular interactions.

Predicting Reaction Selectivity and Isomer Distribution

Molecular modeling can be used to predict the distribution of different isomers formed during the synthesis of dibenzyltoluene. The synthesis, typically a Friedel-Crafts alkylation, results in a mixture of isomers. mdpi.com Theoretical predictions suggest that due to steric and electronic effects, 2,4-DBT is expected to be the major isomer, followed by 3,4-DBT, 2,6-DBT, and 2,5-DBT, with 3,5-DBT being the least abundant. mdpi.com

During the dehydrogenation process, selectivity towards the fully dehydrogenated product (H0-DBT) versus partially dehydrogenated intermediates (H12-DBT and H6-DBT) is a key performance indicator. mdpi.com Molecular simulations can help understand how factors like catalyst type and reaction conditions influence this selectivity. For example, it has been observed that modifying Pt particles with sulfur can reduce undesirable side reactions and increase the efficiency of the catalyst. mdpi.com

Understanding Catalyst-Substrate Interactions at the Atomic Level

Molecular modeling provides a dynamic picture of the interactions between the LOHC molecules and the catalyst surface. This goes beyond the static picture of adsorption geometries provided by DFT and allows for the study of how these interactions evolve over time.

Understanding these interactions is key to explaining catalyst activity. For instance, the superior performance of Pt catalysts in dehydrogenation has been attributed to the ease of loading the LOHC onto the Pt surface. rsc.orgresearchgate.net DFT calculations have shown that some C-H bonds in the perhydro-dibenzyltoluene molecule are elongated by about 5% upon adsorption on a metal surface, indicating that these bonds are weakened and more susceptible to breaking, which is the initial step of dehydrogenation. rsc.org

Simulations can also shed light on the role of the catalyst support. For example, it has been noted that Pt atoms supported on TiO2 have an increased electron density compared to those on Al2O3, which can affect the catalytic activity. acs.org These atomic-level insights are crucial for the rational design of more efficient and robust catalysts for dibenzyltoluene-based LOHC systems.

Quantum Chemical Calculations for Thermochemical Properties Relevant to this compound Reaction Enthalpies

Quantum chemical calculations have emerged as a powerful tool for investigating the thermochemical properties of complex organic molecules, including this compound and its related compounds. These computational methods provide valuable insights into reaction enthalpies and are often used to validate and supplement experimental findings. High-level ab initio methods are particularly useful for determining gas-phase enthalpies of formation, which are crucial for calculating the enthalpies of reactions such as hydrogenation and dehydrogenation.

One of the significant applications of these calculations for dibenzyltoluene systems is in the context of Liquid Organic Hydrogen Carriers (LOHCs). The efficiency of LOHC systems is intrinsically linked to the enthalpy of the hydrogenation and dehydrogenation reactions. A lower reaction enthalpy for dehydrogenation is desirable to reduce the energy input required to release hydrogen.

Detailed research has been conducted on the thermochemical properties of dibenzyltoluene, often as a mixture of isomers sold under trade names like Marlotherm SH. These studies combine experimental techniques with high-level quantum chemical calculations to ensure the accuracy of the thermochemical data.

The dehydrogenation of perhydro-dibenzyltoluene is an endothermic reaction, and quantum chemical calculations help to precisely quantify the heat required for this process. The reaction enthalpy for the dehydrogenation of perhydro-dibenzyltoluene is approximately 65 kJ/mol per mole of hydrogen released under standard conditions. europa.eu

The following table summarizes the experimentally determined and theoretically calculated gas-phase standard molar enthalpy of formation for perhydro-dibenzyltoluene, showcasing the strong agreement between methods.

| Compound | Experimental Enthalpy of Formation (kJ·mol⁻¹) | Theoretical Enthalpy of Formation (G3MP2) (kJ·mol⁻¹) |

| Perhydro-dibenzyltoluene | -387.4 ± 7.7 mdpi.com | -379.7 ± 4.1 mdpi.com |

This close agreement validates the use of quantum chemical methods for predicting the thermochemical properties of such complex molecules.

| Reaction | Reaction Enthalpy (kJ·mol⁻¹ per H₂) |

| Hydrogenation of Dibenzyltoluene | -65.4 d-nb.info |

The consistency of data from both experimental and computational approaches provides a solid foundation for the thermodynamic analysis of the dibenzyltoluene system. These validated thermochemical properties are essential for the design and optimization of chemical processes involving this compound and its isomers, particularly in the field of hydrogen storage. acs.orgfau.de

Process Engineering and Optimization of 2,5 Dibenzyltoluene Based Lohc Technology

Reactor Design and Performance Enhancement for 2,5-Dibenzyltoluene Systems

Research into DBT-LOHC technology has explored both batch and continuous flow reactor setups to suit different scales and applications.

Batch Reactors: Much of the foundational kinetic and catalyst screening research for DBT hydrogenation and dehydrogenation has been conducted in batch reactors. researchgate.netresearchgate.netmdpi.com These systems, typically stirred autoclaves, allow for precise control over reaction conditions (temperature, pressure) and are ideal for studying reaction kinetics and catalyst performance over time. rsc.org For example, studies have utilized batch reactors to determine the optimal temperature and pressure for hydrogenation over specific catalysts like Ru/Al₂O₃. researchgate.net While valuable for laboratory-scale investigations, batch reactors are less suited for the large-scale, continuous hydrogen production required for industrial or mobility applications.

Continuous Flow Reactors: For practical applications, continuous flow reactors, particularly fixed-bed reactors, are the preferred configuration. mdpi.com In these systems, the liquid LOHC and hydrogen gas flow continuously through a packed bed of catalyst pellets. rsc.org This setup enables steady-state operation, which is crucial for consistent hydrogen supply. Continuous flow reactors have been used to study the dehydrogenation of perhydro-dibenzyltoluene (H18-DBT) at temperatures ranging from 250°C to 350°C. mdpi.com A key operational consideration in continuous reactors is the flow direction; for dehydrogenation, an upflow operation where the liquid and gaseous products are discharged together has been identified as a preferred mode. researchgate.net This approach helps manage the significant volume of hydrogen gas produced.

The hydrogenation and dehydrogenation of DBT are multi-phase reactions (gas-liquid-solid) with significant thermal effects, which introduce heat and mass transfer challenges.

Heat Transfer: Dehydrogenation is a strongly endothermic reaction, requiring a substantial and continuous energy input (approximately 65.4 kJ mol⁻¹ H₂). rsc.org Supplying this heat efficiently to the catalyst surface is a major engineering challenge. Insufficient heat transfer can lead to significant temperature drops within the reactor, drastically slowing the reaction rate and limiting hydrogen production. rsc.orgbohrium.com Conversely, hydrogenation is exothermic, releasing heat that must be effectively removed to prevent catalyst deactivation and unwanted side reactions. researchgate.net

Mass Transfer: During dehydrogenation, the large volume of hydrogen gas evolved from the liquid LOHC creates a complex three-phase system within the reactor. mdpi.com This evolution can lead to several mass transfer limitations:

Bubble Formation: Hydrogen bubbles can form on and cover the active sites of the catalyst, reducing the contact area between the liquid LOHC and the catalyst and thereby lowering the reaction rate. mdpi.com

Phase Contacting: Ensuring effective contact between the liquid LOHC, gaseous hydrogen (in hydrogenation), and the solid catalyst is crucial for high reaction rates. iscre.org

Diffusion Limitations: The slow diffusion of the large DBT molecules within the porous structure of catalyst pellets can also be a rate-limiting step. dergipark.org.tr

Recent reactor designs aim to overcome these limitations. For instance, a triple-loop dehydrogenation system featuring a rotating cage with a packed catalyst bed has been developed. This design enhances heat and mass transfer by using centrifugal force to help detach hydrogen bubbles from the catalyst surface and separate the gas from the liquid phase. mdpi.com

Microstructured or microchannel reactors offer a promising pathway for process intensification in LOHC systems. These reactors feature channels with dimensions in the sub-millimeter range, providing exceptionally high surface-area-to-volume ratios. iscre.org This characteristic offers significant advantages for managing the heat and mass transfer challenges inherent in DBT reactions. iscre.org

Key benefits include:

Intensified Heat Transfer: The high volumetric wall surface area allows for very efficient heat transport, enabling nearly isothermal reaction conditions even for highly endothermic or exothermic reactions. iscre.org

Improved Mass Transfer: The small channel dimensions reduce diffusion distances and improve contacting between the gas and liquid phases and the catalyst, which is often coated on the channel walls. iscre.org

Enhanced Safety and Control: The small internal volume enhances process safety and allows for precise control over reaction conditions.

Researchers have successfully demonstrated the dehydrogenation of hydrogenated dibenzyltoluene in microstructured reactors, noting that such concepts can lead to higher thermal efficiency and process intensification. iscre.org Coupling a microstructured reactor with a membrane separation unit has also been shown to effectively produce and purify hydrogen in a single integrated system. mdpi.com

System-Level Optimization of this compound Hydrogenation/Dehydrogenation Cycles

Beyond individual reactor design, optimizing the entire LOHC process cycle is essential for maximizing efficiency and economic feasibility. This involves fine-tuning operating parameters and developing strategies to boost the rates of hydrogen storage and release.

The rates of hydrogenation and dehydrogenation are highly sensitive to process parameters. Numerous studies have focused on identifying the optimal conditions for the DBT system.

Hydrogenation: The hydrogenation of DBT is typically favored by high pressure and moderate temperatures. The reaction rate generally increases with both temperature and pressure. researchgate.net However, an optimal temperature exists to balance reaction kinetics with catalyst stability. For instance, one study using a Raney-Ni catalyst identified 170°C as the optimal temperature at an initial pressure of 0.80 MPa. researchgate.net Another investigation using a commercial Ru/Al₂O₃ catalyst determined an optimal range of 130–170°C and 40–80 bar. researchgate.net

Dehydrogenation: As an equilibrium-limited reaction, dehydrogenation is favored by high temperatures and low pressures. researchgate.net Typical operating temperatures range from 250°C to 320°C at near-atmospheric pressure. researchgate.net Kinetic models developed for dehydrogenation over a 5 wt% Pt/Al₂O₃ catalyst used a temperature range of 290°C to 350°C. mdpi.com The choice of temperature is a trade-off between achieving a high reaction rate and degree of dehydrogenation while minimizing catalyst deactivation and LOHC degradation. dergipark.org.tr

The table below summarizes findings on optimized process parameters from various research studies.

| Process | Catalyst | Optimal Temperature (°C) | Optimal Pressure | Reactor Type |

|---|---|---|---|---|

| Hydrogenation | Raney-Ni | 170 | 0.80 MPa (initial) | Batch |

| Hydrogenation | Ru/Al₂O₃ | 130–170 | 40–80 bar | Batch |

| Dehydrogenation | Pt/Al₂O₃ | 250–320 | Atmospheric | Not Specified |

| Dehydrogenation | 5 wt% Pt/Al₂O₃ | 290–350 | Not Specified | Fixed-Bed |

Several advanced strategies are being explored to maximize the efficiency of the LOHC cycle.

Novel Reactor Concepts: As mentioned, innovative reactor designs that improve heat and mass transfer are critical. A triple-loop dehydrogenation system with a rotating catalyst cage demonstrated a hydrogen production rate approximately 48% higher than predicted by standard reaction kinetics, showcasing the potential of advanced mechanical designs. mdpi.com

Inductive Heating: A novel approach to address the high energy demand of dehydrogenation is the use of inductively heatable catalysts. rsc.org By generating heat directly within the magnetic catalyst particles via an alternating magnetic field, this method offers contactless, rapid, and highly efficient energy input. This allows for dynamic, on-demand hydrogen release that can be easily adjusted by adapting the power of the induction heater. rsc.org

Integrated Reaction and Separation: The use of membrane reactors, which combine the dehydrogenation reaction and hydrogen purification into a single unit, can increase the effective rate of hydrogen production. researchgate.net By continuously removing hydrogen from the reaction zone through a selective membrane, the chemical equilibrium is shifted, allowing for higher conversion at lower temperatures. mdpi.comresearchgate.net

LOHC Blending: Research has shown that mixing perhydro-dibenzyltoluene with other LOHC materials, such as perhydro-benzyltoluene, can enhance the hydrogen release rate. This improvement is attributed to a combination of factors, including reduced hydrogen partial pressure in the reactor and effective transfer hydrogenation between the two LOHC systems. researchgate.net

By advancing reactor engineering and optimizing system-level parameters, the performance of this compound-based LOHC technology can be significantly enhanced, paving the way for its large-scale implementation in a future hydrogen economy.

Integration of Reaction and Separation Processes in this compound LOHC Systems (e.g., Membrane Reactors for Hydrogen Purification)

The integration of reaction and separation processes is a critical aspect of optimizing Liquid Organic Hydrogen Carrier (LOHC) technology based on this compound. A key innovation in this area is the use of membrane reactors for in-situ hydrogen purification, which can enhance process efficiency and deliver high-purity hydrogen suitable for various applications, including proton-exchange membrane (PEM) fuel cells.

Palladium-based membranes, particularly Palladium-Silver (PdAg) alloys, are well-suited for integration with dehydrogenation reactors for the perhydro-dibenzyl-toluene/dibenzyl-toluene LOHC system. mdpi.com These membranes can operate effectively at the typical dehydrogenation temperature range of 270 °C to 330 °C. mdpi.com The use of microstructured apparatuses for integrating these membrane films has been shown to be more efficient due to the reduction of concentration gradients that can limit permeation flux in conventional reactors. mdpi.com

Research has demonstrated the successful coupling of a microstructured radial flow reactor unit with a membrane separation unit for hydrogen release from perhydro-dibenzyl-toluene. mdpi.comnih.govresearchgate.net In one such system, a 5 µm thick PdAg-membrane was utilized. mdpi.comnih.govresearchgate.net This integrated system was able to produce hydrogen with a purity of 99.999% (Quality 5.0) or higher. mdpi.comnih.govresearchgate.net The product gas from the dehydrogenation process can contain impurities ranging from 100 to a few 1000 ppm, which may originate from the LOHC material production or decomposition during hydrogen release. mdpi.comnih.govnih.gov The use of Pd-based membranes can make pre-treatment of the LOHC material to remove these traces less critical or even unnecessary. mdpi.comnih.gov

However, a significant challenge identified is the degradation of membrane performance when exposed to the product gas from the dehydrogenation process. mdpi.comnih.gov Studies have shown that the membrane can lose up to 30% of its performance after only 8 hours of exposure to the slightly contaminated gas. mdpi.comnih.gov Fortunately, the separation efficiency can be almost fully restored by treating the membrane with pure hydrogen. mdpi.comnih.gov

Interactive Table: Performance of a PdAg-Membrane in a Coupled Microstructured System for Hydrogen Purification from Perhydro-Dibenzyl-Toluene

| Parameter | Value | Reference |

|---|---|---|

| Membrane Material | Palladium-Silver (PdAg) Alloy | mdpi.com |

| Membrane Thickness | 5 µm | mdpi.comnih.gov |

| Operating Temperature Range | 270 °C - 330 °C | mdpi.com |

| Achieved Hydrogen Purity | ≥ 99.999% (Quality 5.0) | mdpi.comnih.gov |

| Performance Loss after 8 hours | Up to 30% | mdpi.comnih.gov |

| Restoration Method | Treatment with pure hydrogen | mdpi.comnih.gov |

Process Modeling and Simulation for Scalability and Design of this compound LOHC Plants

Process modeling and simulation are indispensable tools for the design, optimization, and scalability of this compound LOHC plants. These computational tools allow for the analysis of complex processes, prediction of performance under various operating conditions, and the development of control strategies, ultimately leading to more efficient and cost-effective plant designs.

Software such as Aspen HYSYS and Aspen Plus are commonly used for simulating the dehydrogenation of the dibenzyltoluene system. unina.itresearchgate.netresearchgate.net These simulations are often based on dynamic reactor models that incorporate time-dependent mass balance equations, allowing for the analysis of transient behaviors like start-up dynamics and responses to external disturbances. unina.it The models are developed and validated using experimental data from runs conducted at different operating temperatures. unina.it

A key aspect of these simulations is the performance of sensitivity analyses to assess the influence of critical parameters on the system's performance. unina.it Parameters such as catalyst amount and operating temperature are evaluated to determine their impact on conversion performance and dynamic reactor behavior. unina.it For instance, in one study, the dehydrogenation of perhydro-dibenzyl-toluene was analyzed under a temperature range of 270–320 °C and a pressure range of 1–3 bar. researchgate.net The optimal operating conditions were identified as 320 °C and 2 bar with a 2 wt. % Pt/Al2O3 catalyst. researchgate.net

Process integration principles are also applied in these simulations to develop optimization strategies. researchgate.net For example, exergy analysis can be used to evaluate the system's efficiency and identify areas for improvement. researchgate.net One optimization strategy involves utilizing the product's heat to preheat the feed, thereby minimizing utility consumption. researchgate.net The simulation models can encompass the entire process, including not only the dynamic reactor but also storage tanks, heat exchanger networks, and purification equipment, providing a comprehensive overview for process design. unina.it

The outcomes of these modeling and simulation studies contribute to the development of a reliable framework for designing modular reactors for both mobile and stationary hydrogen applications. unina.it

Interactive Table: Key Parameters and Findings from Process Simulations of Perhydro-Dibenzyl-Toluene Dehydrogenation

| Simulation Parameter/Aspect | Details/Findings | Reference |

|---|---|---|

| Simulation Software | Aspen HYSYS, Aspen Plus, DW-Sim | unina.itresearchgate.netresearchgate.net |

| Analyzed Temperature Range | 270 °C - 320 °C | researchgate.net |

| Analyzed Pressure Range | 1 - 3 bar | researchgate.net |

| Identified Optimum Temperature | 320 °C | researchgate.net |

| Identified Optimum Pressure | 2 bar | researchgate.net |

| Catalyst Investigated | Platinum/Palladium-based catalysts, specifically 2 wt. % Pt/Al2O3 | researchgate.net |

| Optimization Strategy | Utilizing product heat for feed preheating to minimize utility consumption | researchgate.net |

Long Term Stability and Performance of 2,5 Dibenzyltoluene in Lohc Applications

Thermal Stability of 2,5-Dibenzyltoluene under Prolonged Operating Conditions

The thermal stability of this compound is a cornerstone of its suitability for LOHC applications, as the dehydrogenation process requires elevated temperatures, typically between 260°C and 320°C. europa.eu Studies have shown that DBT exhibits excellent thermal stability. For instance, it has been reported that the generation of impurities from dibenzyltoluene is less than 0.01% at 270°C. researchgate.netmdpi.comnih.gov

However, prolonged exposure to high temperatures, especially in the presence of a catalyst, can lead to degradation. Research indicates that above 290°C, the DBT molecule can start to disintegrate into lighter molecules through thermal cracking. mdpi.com Another study noted that at temperatures as high as 360°C, some decomposition of the LOHC material occurs. europa.eu Despite this, DBT is considered to have a relatively excellent thermal stability compared to other LOHC candidates like toluene (B28343), which is more prone to side reactions such as disproportionation and dealkylation. researchgate.netmdpi.comnih.gov

Interactive Table: Thermal Stability Data of Dibenzyltoluene

| Temperature (°C) | Impurity Generation | Observations | Reference(s) |

|---|---|---|---|

| 270 | < 0.01% | Excellent thermal stability. | researchgate.netmdpi.comnih.gov |

| > 290 | - | Potential for disintegration into lighter molecules due to thermal cracking in the presence of a catalyst. | mdpi.com |

Cyclic Performance and Degradation Pathways of this compound LOHC Systems

The ability of a this compound LOHC system to undergo numerous hydrogenation and dehydrogenation cycles without significant degradation is paramount for its practical application. wikipedia.org The dehydrogenation of perhydro-dibenzyltoluene (H18-DBT) to dibenzyltoluene (H0-DBT) proceeds through a series of intermediates, namely dodecahydro-dibenzyltoluene (H12-DBT) and hexahydro-dibenzyltoluene (H6-DBT). mdpi.com

Studies involving repeated cycling have demonstrated good reproducibility and stability. rsc.org For example, one study involving up to 13 hydrogenation/dehydrogenation cycles over 405 hours of operation showed that longer dehydrogenation runs at elevated temperatures (>280°C) and low hydrogen pressure can negatively affect the activity in subsequent cycles and lead to by-product formation. researchgate.net

The primary degradation pathway involves the formation of by-products. Liquid-based by-products, such as benzyltoluene and benzylmethylfluorene, have been observed. mdpi.com These by-products are also LOHCs and can alter the physical properties (e.g., viscosity, boiling point) of the parent LOHC mixture. mdpi.com The formation of fluorene (B118485) derivatives, such as methylfluorene, can occur through radical mechanisms or oxidative dehydrogenation. acs.org While these derivatives can also store hydrogen, their accumulation can negatively impact the system's viscosity and melting point, and potentially lead to coke formation and catalyst deactivation. acs.org

Impurity Accumulation and its Impact on System Performance and Catalyst Deactivation

The accumulation of impurities in a this compound LOHC system over repeated cycles is a significant concern as it can degrade system performance and lead to catalyst deactivation. mdpi.commdpi.com Impurities can originate from several sources, including the initial LOHC material, side reactions during cycling, and atmospheric contamination. kit.edursc.org

Gaseous by-products such as methane (B114726) (CH₄), carbon monoxide (CO), and carbon dioxide (CO₂) can be present in the released hydrogen stream. mdpi.com The formation of these gases is often attributed to the presence of impurities like water and oxygenates within the LOHC. mdpi.com The concentration of these low-boiling substances in the product gas can range from 100 to a few 1000 ppm. kit.edunih.gov

Interactive Table: Catalyst Deactivation in Dibenzyltoluene LOHC Systems

| Catalyst | Dopant | Deactivation (%) | Observation | Reference(s) |

|---|---|---|---|---|

| Pt/Al₂O₃ | Undoped | 7.4 | Highest deactivation in the study. | mdpi.com |

| Pt/Al₂O₃ | Zn-doped | 4.9 | Doping shows a reduction in deactivation. | mdpi.com |

Broader Implications and Future Trajectories for 2,5 Dibenzyltoluene Research

Comparative Analysis with Other Liquid Organic Hydrogen Carriers (LOHCs) in Terms of System Performance and Efficiency

The selection of an optimal Liquid Organic Hydrogen Carrier (LOHC) is a multifaceted decision, balancing properties such as hydrogen storage capacity, operating conditions, cost, and safety. 2,5-Dibenzyltoluene (DBT) has emerged as a promising candidate, and a comparative analysis with other well-studied LOHCs like toluene (B28343)/methylcyclohexane (MCH), N-ethylcarbazole, and naphthalene (B1677914)/decalin highlights its distinct advantages and challenges.

Key Performance Metrics:

One of the primary advantages of the DBT system is its favorable combination of a high gravimetric hydrogen capacity of 6.2 wt% and a volumetric capacity of 57 kg-H₂/m³. researchgate.net This is competitive with other leading LOHCs. For instance, the toluene/MCH system has a similar gravimetric capacity of 6.16 wt% but a lower volumetric capacity of 47.4 kg-H₂/m³. researchgate.net Naphthalene-based systems offer a higher gravimetric density of 7.29 wt% and volumetric density of 65.4 kg-H₂/m³, but are hampered by the solid nature of naphthalene at ambient conditions, which complicates handling and transportation. researchgate.net

A significant differentiator for DBT is its physical state and safety profile. Unlike toluene, which is volatile and flammable, and benzene (B151609) (a potential byproduct in the toluene system) which is carcinogenic, DBT is a non-carcinogenic, hardly flammable liquid with a very low vapor pressure. researchgate.neteuropa.eumdpi.com This simplifies storage and transportation, as it does not require pressurized containers and is not classified as a dangerous good. europa.eu The high boiling point of DBT (around 390°C) and low freezing point (-39°C) ensure it remains in a liquid state over a wide range of operating temperatures. mdpi.comrsc.org

Interactive Data Table: Comparison of LOHC Systems

| Feature | This compound (DBT) | Toluene/Methylcyclohexane (MCH) | Naphthalene/Decalin | N-ethylcarbazole |

| Gravimetric H₂ Density (wt%) | 6.2 researchgate.netmdpi.com | 6.16 researchgate.net | 7.29 researchgate.net | 5.8 uniovi.es |

| Volumetric H₂ Density (kg-H₂/m³) | 57 researchgate.net | 47.4 researchgate.net | 65.4 researchgate.net | Not specified |

| Physical State (Ambient) | Liquid researchgate.net | Liquid researchgate.net | Solid + Liquid researchgate.net | Solid |

| Dehydrogenation Temperature (°C) | ~270-330 mdpi.com | ~350 wikipedia.org | Not specified | 150-190 uniovi.es |

| Safety Concerns | Low toxicity, low flammability researchgate.neteuropa.eumdpi.com | Toluene is flammable, Benzene is carcinogenic researchgate.net | Naphthalene is toxic researchgate.net | Not specified |

| Key Advantage | Excellent safety profile, wide liquid range researchgate.netmdpi.com | Mature technology wikipedia.org | High hydrogen density researchgate.net | Lower dehydrogenation temperature uniovi.es |

| Key Disadvantage | High endothermicity of dehydrogenation mdpi.com | Volatility and toxicity of components researchgate.net | Solid handling issues researchgate.net | Lower hydrogen capacity uniovi.es |

Recent research has also started to favor benzyltoluene (BT) over DBT. BT offers a comparable hydrogen storage capacity but with a lower viscosity, which can lead to higher reaction rates and fewer secondary products. nih.gov The higher vapor pressure of BT compared to DBT is seen as an advantage during dehydrogenation, as it can lower the required temperature. nih.gov

Integration of this compound LOHC Systems into Diverse Renewable Energy Infrastructures

The intermittent nature of renewable energy sources like solar and wind presents a major hurdle for their widespread adoption. LOHC technology, particularly using this compound, offers a robust solution for storing and transporting energy from these fluctuating sources. europa.euresearchgate.net

The core concept involves using surplus renewable electricity to power water electrolysis, producing green hydrogen. This hydrogen is then chemically bound to DBT through a hydrogenation process, creating the energy-rich H18-DBT. researchgate.net This liquid carrier can be safely and efficiently transported using existing infrastructure for liquid fuels, such as trucks, trains, and pipelines, to where the energy is needed. europa.euwikipedia.org At the point of use, the hydrogen is released through dehydrogenation and can be used in fuel cells to generate electricity, as a transportation fuel, or as a feedstock for industrial processes. europa.euresearchgate.net

This integration offers several key benefits: